molecular formula C12H12N2O3 B1311024 Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate CAS No. 850375-01-8

Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Cat. No.: B1311024
CAS No.: 850375-01-8
M. Wt: 232.23 g/mol
InChI Key: QGJFLYBPBMSNOC-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Biochemical Analysis

Biochemical Properties

Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase 3 (GSK-3), which is a key regulator of cellular proliferation and differentiation . The interaction between this compound and GSK-3 involves binding to the enzyme’s active site, thereby preventing its normal function. Additionally, this compound can interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and protein synthesis.

Cellular Effects

This compound has been observed to exert various effects on different types of cells. In cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the inhibition of GSK-3 by this compound involves binding to the enzyme’s active site, which prevents the phosphorylation of its substrates . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing tumor growth and improving metabolic function . At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, such as cytochrome P450, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporting polypeptides (OATPs) . Once inside the cells, this compound can bind to intracellular proteins, which can affect its localization and accumulation. The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can facilitate its transport to different organs and tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, where it can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate can be synthesized through a multi-step process. One common method involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction typically requires a base such as potassium carbonate and a solvent like dry acetone. The mixture is refluxed for several hours to achieve the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring would yield nitro derivatives, while reduction of the oxadiazole ring could produce amines .

Comparison with Similar Compounds

Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate can be compared with other oxadiazole derivatives:

This compound stands out due to its unique combination of stability, reactivity, and versatility in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-6-4-9(5-7-10)11-13-8(2)17-14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJFLYBPBMSNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427808
Record name Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-01-8
Record name Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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